1-[(4-methylphenyl)methyl]-6-oxo-N-[(phenylcarbamoyl)amino]-1,6-dihydropyridine-3-carboxamide
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Overview
Description
1-[(4-methylphenyl)methyl]-6-oxo-N-[(phenylcarbamoyl)amino]-1,6-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridines
Preparation Methods
The synthesis of 1-[(4-methylphenyl)methyl]-6-oxo-N-[(phenylcarbamoyl)amino]-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The 4-methylphenyl and phenylcarbamoyl groups are introduced through substitution reactions, often using reagents like methylphenyl halides and phenyl isocyanates.
Oxidation and Reduction Steps: The compound undergoes oxidation to introduce the oxo group and reduction to achieve the desired dihydropyridine structure.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[(4-methylphenyl)methyl]-6-oxo-N-[(phenylcarbamoyl)amino]-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different substituents.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis.
Scientific Research Applications
1-[(4-methylphenyl)methyl]-6-oxo-N-[(phenylcarbamoyl)amino]-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(4-methylphenyl)methyl]-6-oxo-N-[(phenylcarbamoyl)amino]-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(4-methylphenyl)methyl]-6-oxo-N-[(phenylcarbamoyl)amino]-1,6-dihydropyridine-3-carboxamide can be compared with other dihydropyridine derivatives, such as:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Nicardipine: Used for its vasodilatory effects in cardiovascular diseases.
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which may offer distinct advantages in certain applications.
Properties
IUPAC Name |
1-[[1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carbonyl]amino]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-15-7-9-16(10-8-15)13-25-14-17(11-12-19(25)26)20(27)23-24-21(28)22-18-5-3-2-4-6-18/h2-12,14H,13H2,1H3,(H,23,27)(H2,22,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNYUCJOFDYKDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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